molecular formula C26H48O2 B14528546 Octadecyl 1-methylcyclohex-3-ene-1-carboxylate CAS No. 62266-65-3

Octadecyl 1-methylcyclohex-3-ene-1-carboxylate

Cat. No.: B14528546
CAS No.: 62266-65-3
M. Wt: 392.7 g/mol
InChI Key: LDLQOURPNFJRBP-UHFFFAOYSA-N
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Description

Octadecyl 1-methylcyclohex-3-ene-1-carboxylate is an organic compound that belongs to the ester family It is characterized by a long octadecyl chain attached to a cyclohexene ring with a carboxylate group

Properties

CAS No.

62266-65-3

Molecular Formula

C26H48O2

Molecular Weight

392.7 g/mol

IUPAC Name

octadecyl 1-methylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C26H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-28-25(27)26(2)22-19-18-20-23-26/h18-19H,3-17,20-24H2,1-2H3

InChI Key

LDLQOURPNFJRBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1(CCC=CC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecyl 1-methylcyclohex-3-ene-1-carboxylate typically involves the esterification of 1-methylcyclohex-3-ene-1-carboxylic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Octadecyl 1-methylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Octadecyl 1-methylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of Octadecyl 1-methylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The long octadecyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol components, which can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclohex-3-ene-1-carboxylate: A simpler ester with a shorter alkyl chain.

    Octadecyl cyclohexane carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.

    Octadecyl benzoate: Contains a benzene ring instead of a cyclohexene ring.

Uniqueness

Octadecyl 1-methylcyclohex-3-ene-1-carboxylate is unique due to its combination of a long alkyl chain and a cyclohexene ring with a carboxylate group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

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